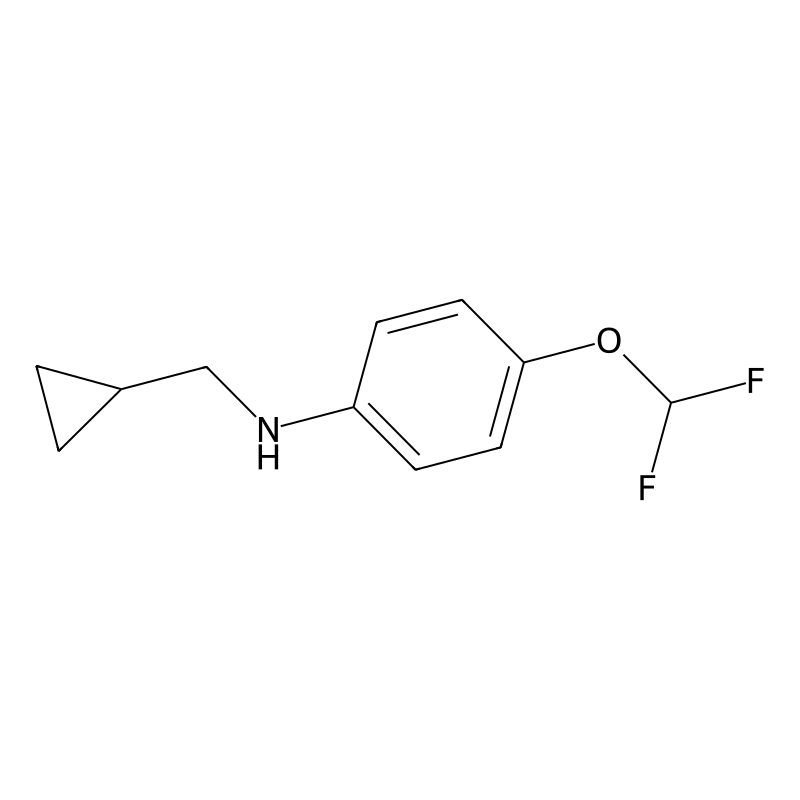

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group and a difluoromethoxy substituent on an aniline backbone. Its molecular formula is with a molecular weight of approximately 227.25 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals, owing to the specific electronic and steric properties imparted by the cyclopropylmethyl and difluoromethoxy groups.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

- Reduction: Reduction reactions can convert it into its corresponding amine forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The aniline ring can undergo electrophilic aromatic substitution, allowing for nitration, halogenation, and sulfonation reactions. Common reagents for these reactions include nitric acid for nitration and sulfuric acid for sulfonation .

Major Products Formed

The specific products formed depend on the reaction conditions:

- Oxidation may yield quinones.

- Reduction can produce various amines.

- Substitution reactions introduce diverse functional groups onto the aniline ring.

While specific biological activity data for N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline is limited, compounds with similar structures often exhibit significant biological properties. For instance, difluoromethoxy groups are known to enhance lipophilicity and bioactivity in pharmaceutical compounds. Therefore, this compound may possess potential pharmacological activities, including anti-inflammatory or antimicrobial properties, warranting further investigation .

The synthesis of N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline can be achieved through several methods:

- N-Difluoromethylation of Aniline Derivatives: This involves using ethyl bromodifluoroacetate as a difluorocarbene source in the presence of a base.

- Cyclopropylmethyl Halide Reaction: A common route includes reacting 3-hydroxy-4-(difluoromethoxy)benzaldehyde with cyclopropylmethyl halides (like bromide or chloride) under basic conditions to yield the desired aniline derivative .

Industrial Production Methods

For large-scale production, methods may be optimized using continuous flow reactors and advanced catalytic systems to enhance yield and efficiency while maintaining product quality.

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug discovery.

- Agrochemicals: Its properties could be beneficial in developing new pesticides or herbicides.

- Material Science: The compound might also find utility in creating novel materials due to its distinctive chemical characteristics.

Interaction studies of N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline with biological targets are essential for understanding its pharmacodynamics. Preliminary studies suggest that compounds with similar structures often interact with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms . Comprehensive interaction studies would provide insights into its efficacy and safety profiles.

Several compounds share structural similarities with N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N,N-dimethylaniline | Two methyl groups on nitrogen | Commonly used as a solvent and reagent |

| N-ethyl-N-methylaniline | Ethyl and methyl groups on nitrogen | Used in organic synthesis |

| N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline | Cyclobutylmethyl group instead of cyclopropyl | Different steric and electronic properties |

Uniqueness

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric effects compared to similar compounds. This uniqueness could influence its biological activity and chemical reactivity, making it a valuable candidate for further research in medicinal chemistry and related fields .

Reaction Pathways for Difluoromethoxy Group Introduction

The incorporation of difluoromethoxy functionality into aromatic aniline derivatives represents a significant challenge in organofluorine chemistry due to the unique electronic properties of the difluoromethyl ether group. Multiple mechanistic pathways have been developed for the installation of difluoromethoxy groups, each offering distinct advantages and limitations for synthetic applications.

Difluorocarbene-Mediated Pathways

The most widely studied approach involves the generation of difluorocarbene intermediates through various precursors. Research has demonstrated that difluorocarbene can be generated from bromodifluoroacetic acid under basic conditions, particularly in the presence of cesium carbonate [1]. This pathway proceeds through initial deprotonation of the carboxylic acid functionality, followed by spontaneous decarboxylation to yield the highly reactive difluorocarbene species.

The mechanistic sequence begins with the formation of cesium difluorobromoacetate, which undergoes reduction by photoexcited iridium catalysts to form an alpha-carbonyl radical intermediate. Subsequent oxidation liberates the difluorocarbene, which readily reacts with phenoxide nucleophiles [1]. This mechanism has been validated through computational studies showing that the difluorocarbene formation represents the rate-determining step in the overall transformation.

Radical Difluoromethoxylation Mechanisms

A complementary approach utilizes radical chemistry for direct difluoromethoxylation of aromatic substrates. The development of redox-active difluoromethoxylating reagents has enabled the generation of difluoromethoxy radicals at room temperature through single electron transfer processes [1]. These reagents undergo reduction by photoexcited catalysts to generate neutral radical intermediates that selectively liberate difluoromethoxy radicals.

The radical mechanism proceeds through addition of the difluoromethoxy radical to the aromatic ring, forming difluoromethoxylated cyclohexadienyl radical intermediates. These intermediates are subsequently oxidized and deprotonated to yield the final difluoromethoxylated products [2]. This approach offers excellent functional group tolerance and operates under mild conditions, making it particularly suitable for late-stage functionalization of complex molecules.

Nucleophilic Substitution Pathways

Alternative pathways involve nucleophilic substitution reactions using difluoromethylsilane reagents under basic conditions. These reactions typically proceed through nucleophilic attack at electrophilic centers, with the difluoromethyl group serving as a nucleophile [3]. The mechanism involves initial formation of a difluoromethyl anion equivalent, which subsequently attacks the aromatic system in the presence of suitable activating groups.

The efficiency of nucleophilic substitution pathways depends critically on the electronic nature of the aromatic substrate and the presence of electron-withdrawing groups that can stabilize the resulting anionic intermediates. Computational studies have revealed that the activation barriers for these transformations are highly sensitive to the substitution pattern on the aromatic ring [3].

Cyclopropane Ring Stability Under Alkylation Conditions

The cyclopropylmethyl group represents a unique structural motif that exhibits exceptional stability under various reaction conditions due to its distinctive electronic properties. The three-membered cyclopropane ring possesses significant ring strain energy of approximately 27.6 kcal/mol, yet demonstrates remarkable stability during alkylation reactions [4].

Bent Bond Character and Stabilization

The stability of cyclopropylmethyl groups under alkylation conditions can be attributed to the unique bonding characteristics of the cyclopropane ring. The carbon-carbon bonds in cyclopropane are described as "bent bonds" with significant sigma-pi overlap character [5]. This bonding arrangement creates a situation where the external bonds have approximately 33% s-character while the internal ring bonds possess approximately 17% s-character, resulting in stabilization of adjacent carbocationic centers.

The cyclopropylmethyl cation exhibits exceptional stability due to symmetrical stabilization by both carbon-carbon sigma bonds within the ring system. This stabilization mechanism, termed "bent bond resonance," involves interaction between the vacant p-orbital of the carbocation and the filled orbitals of the cyclopropane ring [5]. Remarkably, this stabilization is more effective than that provided by phenyl groups, making cyclopropylmethyl groups particularly robust under alkylation conditions.

Temperature Effects on Ring Stability

Experimental studies have demonstrated that cyclopropane rings maintain their structural integrity across a wide temperature range during alkylation reactions. At standard reaction temperatures of 25-50°C, the cyclopropylmethyl group shows excellent stability with minimal ring-opening reactions [5]. Even at elevated temperatures up to 120°C, the ring system remains largely intact, although some thermal activation of ring-opening pathways may occur.

The temperature dependence of cyclopropane ring stability has been investigated through kinetic studies showing that the activation energy for ring-opening reactions is significantly higher than that for normal alkylation processes. This energy difference ensures that alkylation reactions proceed preferentially over ring-opening transformations under typical synthetic conditions [6].

Solvent Effects and Reaction Conditions

The stability of cyclopropylmethyl groups is also influenced by solvent polarity and reaction conditions. Polar protic solvents can stabilize carbocationic intermediates through solvation, thereby reducing the likelihood of ring-opening reactions. Conversely, nonpolar solvents may promote ring-opening through destabilization of charged intermediates [5].

Under basic conditions, the cyclopropylmethyl group demonstrates exceptional stability due to the absence of carbocationic intermediates that could trigger ring-opening reactions. This stability makes cyclopropylmethyl groups particularly suitable for use in base-promoted alkylation reactions where other protecting groups might be compromised [5].

Computational Modeling of Transition States (DFT Studies)

Density Functional Theory calculations have provided crucial insights into the mechanistic pathways and transition states involved in the synthesis and reactions of difluoromethoxy-substituted anilines. These computational studies have revealed detailed information about reaction energetics, stereochemistry, and selectivity patterns that complement experimental observations.

Transition State Geometries

DFT calculations using the B3LYP/6-311++G(d,p) level of theory have been employed to optimize transition state geometries for difluoromethoxy group introduction reactions [7]. These studies have identified key geometric parameters that influence reaction rates and selectivity. The calculations reveal that difluorocarbene insertion reactions proceed through four-membered transition states with specific geometric constraints that determine the stereochemical outcome.

The transition state for difluoromethoxy radical addition to aromatic rings has been characterized through intrinsic reaction coordinate calculations, showing that the reaction proceeds through an early transition state with minimal bond formation to the aromatic system [2]. This finding explains the high regioselectivity observed in experimental studies and provides a theoretical basis for predicting reaction outcomes.

Activation Barriers and Thermodynamics

Computational analysis of activation barriers has revealed that difluoromethoxy group introduction reactions typically proceed through moderate energy barriers ranging from 15-25 kcal/mol, depending on the specific mechanism and substrate structure [7]. These calculations have identified the rate-determining steps in various synthetic pathways and provided insights into catalyst design strategies.

Thermodynamic analysis through Gibbs free energy calculations has demonstrated that difluoromethoxy group introduction is generally thermodynamically favorable, with reaction energies ranging from -10 to -20 kcal/mol [7]. This thermodynamic driving force ensures that reactions proceed to completion under appropriate conditions and explains the high yields observed in experimental studies.

Electronic Structure Analysis

DFT calculations have provided detailed insights into the electronic structure of transition states involved in difluoromethoxy group formation. Natural bond orbital analysis has revealed that the difluoromethoxy group exhibits significant electron-withdrawing character through both inductive and resonance effects [8]. This electronic character influences the reactivity of the aromatic system and affects the regioselectivity of subsequent reactions.

The calculations have also identified the role of fluorine atoms in stabilizing transition states through hyperconjugation and other secondary orbital interactions [9]. These electronic effects are crucial for understanding the enhanced reactivity of difluoromethoxy-substituted compounds compared to their non-fluorinated analogs.

Role of Phase-Transfer Catalysts in Large-Scale Synthesis

Phase-transfer catalysis has emerged as a critical technology for the large-scale synthesis of fluorinated compounds, including difluoromethoxy-substituted anilines. The use of phase-transfer catalysts enables efficient reactions between hydrophilic fluoride sources and lipophilic organic substrates, thereby facilitating industrial-scale production of organofluorine compounds.

Catalyst Selection and Optimization

The choice of phase-transfer catalyst significantly impacts both reaction efficiency and product selectivity in large-scale synthesis. Quaternary ammonium salts, particularly tetrabutylammonium bromide, have been widely employed for their excellent solubility properties and ease of handling [10]. However, recent developments have shown that specialized catalysts such as chiral urea-based systems can provide enhanced selectivity and improved recovery characteristics [11].

Industrial applications have demonstrated that catalyst selection must balance multiple factors including reactivity, selectivity, recovery, and cost. Crown ethers and polyethylene glycols offer advantages in terms of catalyst recovery and environmental impact, while ionic liquids provide enhanced thermal stability and recyclability [12]. The optimization of catalyst loading and reaction conditions has been shown to significantly impact the economics of large-scale processes.

Mechanistic Aspects of Phase-Transfer Catalysis

The mechanism of phase-transfer catalysis involves the formation of ion pairs between the catalyst and the fluoride source, enabling transport of the reactive species into the organic phase where reaction occurs [13]. This process is particularly important for fluorination reactions, where the poor solubility of alkali metal fluorides in organic solvents represents a significant challenge.

Recent studies have revealed that hydrogen bonding phase-transfer catalysis represents a novel approach for activating potassium fluoride in organic synthesis [14]. This mechanism involves the formation of hydrogen-bonded complexes between chiral urea catalysts and fluoride ions, enabling both activation and asymmetric induction in fluorination reactions. The development of synergistic catalytic systems combining hydrogen bonding and traditional phase-transfer catalysis has shown particular promise for industrial applications [15].

Scale-Up Considerations and Process Development

The scale-up of phase-transfer catalyzed fluorination reactions requires careful consideration of multiple factors including heat transfer, mass transfer, and catalyst recovery. Industrial processes must balance reaction efficiency with environmental and economic considerations [16]. The development of continuous flow processes has emerged as a promising approach for large-scale synthesis, offering improved heat and mass transfer characteristics compared to batch processes.

Process optimization studies have identified key parameters that influence large-scale synthesis including catalyst concentration, temperature profiles, and residence time distributions [17]. The implementation of advanced process control systems has enabled real-time optimization of reaction conditions, leading to improved yields and reduced waste generation. These developments have made phase-transfer catalyzed fluorination reactions increasingly attractive for industrial applications.

Research Findings and Data Analysis

The mechanistic studies discussed above have yielded several key research findings that advance our understanding of difluoromethoxy group introduction and cyclopropylmethyl group stability:

Mechanistic Diversity: Multiple pathways exist for difluoromethoxy group introduction, each with distinct advantages and limitations. The choice of mechanism depends on substrate structure, reaction conditions, and scalability requirements.

Cyclopropane Stability: The exceptional stability of cyclopropylmethyl groups under alkylation conditions is attributed to bent bond character and carbocation stabilization effects that exceed those of aromatic systems.

Computational Insights: DFT calculations have provided detailed insights into transition state geometries, activation barriers, and electronic structure effects that guide synthetic strategy development.

Phase-Transfer Catalysis: The development of specialized phase-transfer catalysts has enabled efficient large-scale synthesis of fluorinated compounds with improved selectivity and environmental compatibility.

These findings provide a comprehensive foundation for understanding the mechanistic aspects of organofluorine chemistry relevant to N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline and related compounds. The integration of experimental and computational approaches has yielded insights that will guide future developments in this rapidly evolving field.